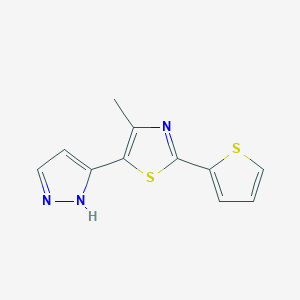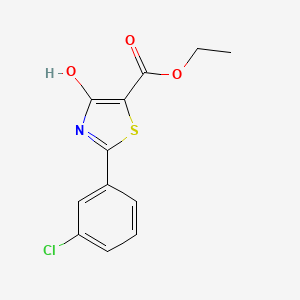
Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
The compound “Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with an ethyl ester group at the 5-position and a 3-chlorophenyl group at the 2-position. There is also a hydroxy group at the 4-position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, the ester group, and the phenyl ring each have distinct reactivities. For instance, the ester could undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate and related compounds have been synthesized and analyzed for their structural properties. For instance, a study detailed the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its characterization using NMR, mass spectral analysis, and X-ray diffraction studies (Achutha et al., 2017). Another study performed a single crystal X-ray structure analysis of two polymorphs of a closely related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani et al., 2019).
Molecular Interactions and Photophysical Properties
- Studies have also focused on the molecular interactions and photophysical properties of related thiazole derivatives. For example, the antimicrobial activities and Hirshfeld surface analysis of a synthesized compound were investigated for their pharmacological importance, providing insights into the nature of molecular interactions (Achutha et al., 2017). Another study explored the photochemical reactions of ethyl 2-chlorothiazole-5-carboxylate derivatives, examining their photophysical properties and singlet oxygen activation capabilities (Amati et al., 2010).
Synthesis Techniques and Applications
- Innovative synthesis techniques and applications of related thiazole compounds have been explored. This includes the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation (Machado et al., 2011), and the use of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an important intermediate in pesticide synthesis (Ju, 2014).
Material Science and Dyeing Applications
- Research has also been conducted on the application of related thiazole derivatives in material science and dyeing. A study focused on the complexation of disperse dyes derived from thiophene with metals and their application properties on polyester and nylon fabrics (Abolude et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMCWWQUPRRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



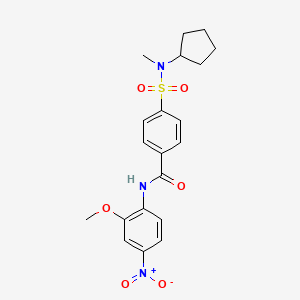
![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)
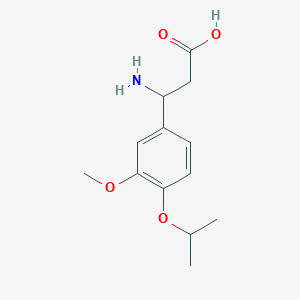
![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)
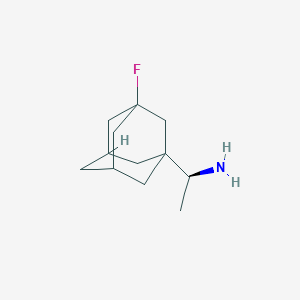
![2-[(2-Ethylhexyl)oxy]benzaldehyde](/img/structure/B2601689.png)

![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)

